4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide
Description
4-Chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a heterocyclic compound featuring a benzamide core substituted with a chlorine atom at the para-position (C4) and linked to a 3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl moiety. This scaffold is structurally significant due to its fused cyclopentane-thiophene ring system, which confers rigidity and electronic diversity. The compound’s molecular weight is 347.78 g/mol (calculated via SMILES in ), and its synthetic routes often involve condensation reactions between substituted benzoyl chlorides and aminothiophene derivatives .
Properties
IUPAC Name |
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2OS/c16-10-6-4-9(5-7-10)14(19)18-15-12(8-17)11-2-1-3-13(11)20-15/h4-7H,1-3H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHPCMMFYCPVOMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide typically involves multiple steps, starting with the preparation of the cyclopenta[b]thiophene core. This core is then functionalized with a cyano group and subsequently chlorinated. The final step involves the formation of the benzamide group through an amide coupling reaction. Common reagents used in these steps include chlorinating agents, cyanating agents, and amide coupling reagents .
Industrial Production Methods
This would include optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle hazardous reagents and by-products .
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine. Substitution reactions could result in a variety of substituted benzamides .
Scientific Research Applications
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and cancer.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function. For example, it may inhibit the activity of certain enzymes, thereby disrupting metabolic pathways essential for cell survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs, their substituents, molecular weights, and biological activities:
Key Observations:
However, the nitro group may reduce metabolic stability . Sulfonamide Derivatives: The diethylsulfamoyl (SO₂N(Et)₂) and piperidinylsulfonyl (SO₂N-piperidine) groups () introduce steric bulk and hydrogen-bonding capacity, critical for targeting enzymes like MurF ligase in bacterial cell wall synthesis . Bromine vs. Chlorine: The 4-Br analog () exhibits greater molecular weight and lipophilicity compared to 4-Cl, which could enhance membrane permeability but reduce solubility.
Biological Activity :
- Antiproliferative Effects : Compound 24 () demonstrates potent activity against MCF7 breast cancer cells (IC₅₀ = 30.8 nM), likely by mimicking ATP-binding site inhibitors like gefitinib .
- Antimicrobial Targeting : The diethylsulfamoyl analog () binds MurF ligase with high affinity, suggesting utility against resistant bacterial strains .
Structural Flexibility :
- Replacing benzamide with acetamide () simplifies the structure but diminishes pharmacological potency, underscoring the importance of the aromatic benzamide core for target engagement.
Biological Activity
4-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)benzamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H10ClN3O
- Molecular Weight : 297.71 g/mol
- IUPAC Name : this compound
This compound belongs to a class of thiophene derivatives, which are known for their diverse biological activities.
Anticancer Properties
Recent studies have highlighted the potential of thiophene-based compounds as anticancer agents. For instance, a related compound demonstrated significant antiproliferative activity against various cancer cell lines, indicating that structural modifications can enhance biological efficacy.
-
Mechanism of Action :
- The compound is believed to exert its anticancer effects through the inhibition of tubulin polymerization, which disrupts mitosis and induces cell cycle arrest at the G2/M phase. This mechanism is similar to that of established antimitotic agents like nocodazole .
- Studies have shown that treatment with this compound leads to apoptosis in cancer cells, characterized by the activation of caspases (caspase 3, 8, and 9), which are critical for the apoptotic pathway .
-
Cell Line Studies :
- In vitro testing against various cancer cell lines revealed submicromolar GI50 values, indicating potent growth inhibition. For example, in the A549 lung cancer cell line, GI50 values were reported as low as 1.06 μM .
- The compound exhibited broad-spectrum activity across multiple cancer types, with significant growth inhibition percentages reported in cell lines such as OVACAR-4 and CAKI-1 .
Case Studies
A notable study involved the evaluation of several thiophene derivatives, including the target compound. The results indicated that:
| Cell Line | GI50 (μM) | Mechanism |
|---|---|---|
| A549 | 1.06 | Tubulin inhibition |
| OVACAR-4 | 2.01 | Apoptosis induction |
| T47D | 0.362 | Cell cycle arrest |
These findings suggest that compounds with similar structural motifs may be developed into effective anticancer therapeutics.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
